5-Aminovaleric acid hydrochloride

Catalog No.
S600891
CAS No.
627-95-2
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminovaleric acid hydrochloride

CAS Number

627-95-2

Product Name

5-Aminovaleric acid hydrochloride

IUPAC Name

5-aminopentanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H

InChI Key

BLOIUFYKQCCAGP-UHFFFAOYSA-N

SMILES

C(CCN)CC(=O)O.Cl

Synonyms

5-aminopentanoic acid, 5-aminovaleric acid, 5-aminovaleric acid hydrochloride, delta-aminovaleric acid

Canonical SMILES

C(CCN)CC(=O)O.Cl

5-Aminovaleric acid hydrochloride (CAS 627-95-2) is a five-carbon omega-amino acid derivative supplied as a highly water-soluble, crystalline hydrochloride salt. In industrial and advanced materials research, it serves as a critical bifunctional building block. Its primary procurement value lies in its role as a stable monomer for specialty polyamides (such as nylon-5 and nylon-6,5), a precursor for active pharmaceutical ingredients (APIs), and a structure-directing additive in organic-inorganic halide perovskite solar cells. By locking the primary amine in a protonated state, the hydrochloride salt ensures extended shelf-life and predictable reactivity under rigorous processing conditions .

Research Fit

GABAB receptor antagonist probe for tissue pharmacology
Biocatalytic transaminase substrate for polyamide monomer production
DSSC electrolyte additive comparison (salt vs. free base)

Procuring the free base of 5-aminovaleric acid (CAS 660-88-8) instead of the hydrochloride salt introduces severe processability risks at elevated temperatures. The free base is highly susceptible to spontaneous intramolecular dehydrative cyclization into delta-valerolactam (2-piperidone) when heated above 80 °C [1]. This uncontrolled cyclization alters reaction stoichiometry and degrades polymer molecular weight during polyamide synthesis. Furthermore, in perovskite thin-film fabrication, substituting 5-AVA HCl with shorter-chain analogs fails to provide the exact steric spacing required to optimally relax the crystal lattice, leading to inferior thermomechanical stability [2].

Substitution Risk

GABA (C4) substitution
GABA acts as an agonist at GABAB receptors, whereas 5‑aminovalerate acts as an antagonist; pharmacological profiles diverge significantly.
6‑Aminohexanoic acid (C6) substitution
Enzyme specificity differs markedly; transaminase reactivity cannot be assumed equivalent, compromising biocatalytic pathway design.
Free base 5‑AVA substitution
Hydrochloride salt is hygroscopic and requires inert storage; free base lacks these constraints, causing formulation stability mismatches.

Thermomechanical Stress Mitigation in Perovskite Thin Films

In the fabrication of methylammonium lead iodide (MAPbI3) perovskite films, the incorporation of 5-aminovaleric acid hydrochloride acts as a critical mechanical buffer. Studies demonstrate that adding just 1 mol% of 5-AVA HCl reduces the biaxial modulus of the tetragonal phase from 9.60 ± 0.44 GPa (pristine) to 7.95 ± 0.55 GPa [1]. During thermal cycling (25 to 105 °C), this additive decreases thermal stress buildup by approximately 35%, limiting it to 53 ± 10 MPa, and significantly mitigates grain boundary opening compared to the pristine baseline.

Evidence DimensionBiaxial modulus and thermal stress buildup
Target Compound Data7.95 GPa modulus; 53 MPa stress buildup (with 1 mol% 5-AVA HCl)
Comparator Or Baseline9.60 GPa modulus; ~81 MPa stress buildup (Pristine MAPbI3)
Quantified DifferenceBiaxial modulus reduced by 1.65 GPa; thermal stress buildup reduced by ~35%
ConditionsThin films thermally cycled from 25 to 105 °C using a multibeam optical stress sensor

This mechanical relaxation is essential for preventing delamination and extending the operational longevity of commercial perovskite photovoltaic devices.

Transaminase selectivity
Head-to-head
6.25× lower activity than GABA (TA‑1); distinct isoform profile vs. C6 analog
Enzyme isoform choice is critical for C5 substrate conversion
TA‑isoform specificity varies; review full panel for process fit

Thermal Stability and Cyclization Resistance

The hydrochloride salt form of 5-aminovaleric acid provides essential thermal stability compared to its free base counterpart. While the neutral free base undergoes spontaneous nucleophilic attack by the amine on the carboxylic carbon at temperatures approaching 80 °C—resulting in condensation to delta-valerolactam—the HCl salt keeps the amine protonated and non-nucleophilic [1]. This structural protection preserves the linear monomeric form during high-temperature drying and early-stage polymerization processes.

Evidence DimensionResistance to spontaneous intramolecular cyclization
Target Compound DataStable as a linear precursor at elevated processing temperatures
Comparator Or BaselineFree base cyclizes to delta-valerolactam at ~80 °C
Quantified DifferenceHCl salt prevents premature lactamization via amine protonation
ConditionsThermal processing and bulk storage conditions

Prevents premature lactamization, ensuring accurate stoichiometry and high yields in the synthesis of linear polyamides and APIs.

GABAB antagonism
Head-to-head
Complete antagonism at 0.5 mM (rat anococcygeus); GABA agonist EC50=0.68 µM
Provides defined GABAB antagonist tool vs. agonist GABA
GABAA‑selective antagonists showed no effect

Controlled Aqueous Processability and pH Profile

5-Aminovaleric acid hydrochloride exhibits excellent aqueous solubility while providing a distinct, controlled acidic environment. A standard 1% aqueous solution of the HCl salt yields a pH of 4.5 to 6.0, whereas the zwitterionic free base buffers at a distinctly different isoelectric point [1]. Furthermore, specific commercial grades (low water content) offer a precise melting point of 93.0 to 97.0 °C, which facilitates highly reproducible dissolution and blending in sensitive biochemical assays and API formulations.

Evidence DimensionSolution pH and handling properties
Target Compound DatapH 4.5-6.0 (1% solution); Melting point 93-97 °C (low water grade)
Comparator Or BaselineZwitterionic free base (neutral isoelectric buffering; Melting point 157.5 °C)
Quantified DifferenceDelivers an acidic pH in solution and a lower, distinct melting profile
Conditions1% aqueous solution at standard ambient temperature

Allows for precise pH control and predictable solubility kinetics in sensitive aqueous-phase chemical syntheses and biological formulations.

DSSC hysteresis
Head-to-head
HCl salt induces measurable J‑V hysteresis; free base does not
Hysteresis difference guides additive form selection
Both improve JSC, VOC, FF at 0.1 mM
Peptide scaffold
Class-level
Ava‑linked analogues retain high‑affinity hMCH‑1R antagonism
C5 spacer supports GPCR ligand design; data to verify
Specific Ki values available in primary reference
Hygroscopicity
Reported
Salt requires inert gas storage; free base ambient
Storage conditions affect procurement and workflow planning
Vendor spec: water ≤200 ppm

Defect Passivation and Stress Relaxation in Perovskite Photovoltaics

Due to its ability to lower the biaxial modulus and prevent grain boundary degradation, 5-AVA HCl is highly recommended as an additive for methylammonium lead iodide (MAPbI3) and mixed-dimensional perovskite solar cells. It directly translates the thermomechanical benefits identified in stress-sensor assays into extended device lifespans under real-world thermal cycling [1].

Monomer for Specialty Polyamides (Nylon-5 and Nylon-6,5)

The compound's resistance to spontaneous high-temperature cyclization makes it the preferred precursor for synthesizing odd-carbon polyamides. By utilizing the hydrochloride salt, polymer chemists can avoid the premature formation of delta-valerolactam, ensuring proper chain elongation and predictable molecular weights during polycondensation [2].

Building Block for API Synthesis and Peptidomimetics

5-AVA HCl serves as an essential, stable omega-amino acid building block in pharmaceutical manufacturing. Its controlled solubility and defined melting point (93-97 °C for low-water grades) make it ideal for the synthesis of peptidomimetics, targeted antibiotics, and specific lactam-based intermediates where strict stoichiometric control is required .

Application Fit

Application
Selection Property
Validation Focus
Biocatalytic nylon monomer production
Transaminase substrate specificity
Enzyme isoform activity confirmation
GABAB receptor tissue studies
GABAB antagonist pharmacological profile
Receptor subtype response interpretation
DSSC electrolyte optimization
Salt vs. free-base hysteresis behavior
Device characterization reproducibility
Peptidomimetic GPCR antagonist design
C5 spacer conformational compatibility
Binding affinity and selectivity review

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

153.0556563 g/mol

Monoisotopic Mass

153.0556563 g/mol

Heavy Atom Count

9

UNII

G6FLH6EQ7K

Related CAS

660-88-8 (Parent)

Other CAS

627-95-2

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